tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound with significant relevance in chemical synthesis and pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 227.3 g/mol. The compound is classified as a carboxylate ester, specifically an azabicyclic compound, which indicates the presence of a nitrogen atom in a bicyclic structure.
The synthesis of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves several key steps:
The molecular structure of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can be represented using various structural formulas:
O=C(N1[C@](C2)([H])C[C@@H](CO)[C@]2([H])C1)OC(C)(C)C
This notation encapsulates the arrangement of atoms within the molecule, highlighting its stereochemistry.
tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can participate in various chemical reactions:
The mechanism of action for this compound primarily revolves around its interactions within biological systems:
Relevant data can include boiling point (not specified), melting point (not specified), and specific reactivity profiles based on experimental conditions.
tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2